2-Oxoivabradine
Description
Structure
3D Structure
Properties
CAS No. |
1616710-52-1 |
|---|---|
Molecular Formula |
C27H34N2O6 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione |
InChI |
InChI=1S/C27H34N2O6/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31/h12-15,19H,6-11,16H2,1-5H3/t19-/m1/s1 |
InChI Key |
YSGOAIHWBZMVOB-LJQANCHMSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 Oxoivabradine
Strategies for Chemical Synthesis and Isolation
The synthesis and isolation of 2-Oxoivabradine are primarily understood in the context of its role as an impurity formed during the synthesis of its parent compound, Ivabradine (B130884).
Precursor Compounds and Starting Materials
This compound is not typically synthesized as a primary target but rather emerges as a byproduct. The direct precursor for its formation is Ivabradine . smolecule.com The synthesis of this compound often begins with Ivabradine hydrochloride, which is subjected to conditions that lead to its oxidation. smolecule.com
The synthesis of Ivabradine itself involves several key intermediates that can be considered the ultimate starting materials. These precursors are brought together in a multi-step process. Key intermediates in the synthesis of Ivabradine, and therefore indirectly for this compound, include:
((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine : This chiral amine is a crucial building block for constructing the side chain of the final molecule. google.com
7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one : This benzazepinone (B8055114) core provides the main heterocyclic structure of the molecule. google.com
1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-on-3-yl)-3-chloro-propane : This derivative is reacted with a source of iodine (like sodium iodide) to form a more reactive iodopropyl intermediate, which is then coupled with the chiral amine. google.com
Table 1: Precursor Compounds for this compound Synthesis
| Compound Name | Molecular Formula | Role |
|---|---|---|
| Ivabradine Hydrochloride | C₂₇H₃₆N₂O₅·HCl | Direct Precursor |
| ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine | C₁₄H₂₁NO₂ | Key Intermediate (Side Chain) |
Optimized Reaction Pathways and Conditions
The formation of this compound occurs via the oxidation of the methylene (B1212753) group at the C1 position of the benzazepinone ring of Ivabradine. While specific pathways for maximizing its yield are not the typical goal, the conditions that lead to its formation as an impurity have been studied.
The reactions are generally conducted under mild temperature and specific solvent conditions. smolecule.com Common solvents used that can facilitate the formation of such impurities include lower alcohols like methanol (B129727) and ethanol, as well as ethers such as tetrahydrofuran (B95107) (THF). smolecule.com The oxidative process introduces a carbonyl group, converting the lactam structure of Ivabradine into a dione (B5365651) structure at the benzazepine portion of the molecule.
Advanced Purification and Crystallization Techniques
As a known impurity, the isolation and purification of this compound are critical for its use as a reference standard in analytical testing. smolecule.com Post-reaction purification to isolate the compound in a high-purity form typically involves recrystallization. smolecule.com This process uses various solvents to selectively crystallize the this compound, leaving other impurities behind in the mother liquor.
Furthermore, chromatographic techniques are essential for both purification and analytical quantification. High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of this compound, with reference standards often achieving purity levels greater than 95%. smolecule.comlgcstandards.com
Mechanistic Investigations of Chemical Transformations
The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations, owing to its complex structure containing multiple functional groups.
Oxidative Degradation Pathways and Byproducts
The chemical structure of this compound presents several sites for oxidative attack. The general mechanism of oxidative degradation for organic polymers and molecules often begins with the formation of radicals via hydrogen abstraction, which can be initiated by heat or light. uomustansiriyah.edu.iqresearchgate.net
In the case of this compound, further oxidation can be achieved using oxidizing agents like hydrogen peroxide, leading to the formation of various oxidized derivatives. smolecule.com Potential sites for oxidation include:
Tertiary Amine : The tertiary amine in the side chain is susceptible to oxidation, which would typically yield an N-oxide derivative . This is a common metabolic pathway for many amine-containing compounds.
Aromatic Rings : The dimethoxy-substituted aromatic rings could undergo further oxidation under harsh conditions, potentially leading to demethylation or the introduction of hydroxyl groups.
Benzylic Positions : The molecule contains other benzylic C-H bonds that could be susceptible to oxidation, similar to the one that led to its initial formation from Ivabradine.
The study of such degradation pathways is crucial for understanding the stability of the parent drug, Ivabradine, as these byproducts can be formed during storage or metabolism. smolecule.com
Reductive Transformation Mechanisms
This compound is also capable of undergoing reductive transformations. The chemical behavior can be influenced by reducing agents such as sodium borohydride, which can generate reduced forms of the compound. smolecule.com The primary sites for reduction are the two carbonyl groups within the dione structure of the benzazepine ring system.
The most likely transformation under mild reducing conditions (e.g., NaBH₄) would be the reduction of the newly introduced ketone at the C1 position. This would result in the formation of a secondary alcohol, yielding 1-hydroxy-ivabradine . The existing amide carbonyl at the C2 position is less reactive and would require stronger reducing agents (e.g., lithium aluminum hydride) for reduction. The study of such reductive transformations is essential for characterizing the complete chemical profile of the molecule. smolecule.comnih.govrsc.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| This compound Hydrochloride |
| Ivabradine |
| Ivabradine Hydrochloride |
| ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine |
| 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one |
| 1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-on-3-yl)-3-chloro-propane |
| Hydrogen Peroxide |
| Sodium Borohydride |
| N-oxide derivative |
| 1-hydroxy-ivabradine |
| Lithium Aluminum Hydride |
| Tetrahydrofuran |
| Methanol |
Substitution Reactions and Derivative Formation
The chemical structure of this compound, a significant impurity and metabolite of Ivabradine, possesses several sites amenable to substitution reactions, allowing for the generation of a variety of derivatives. These reactions are crucial for structure-activity relationship studies and for the synthesis of analytical standards. The reactivity of this compound is primarily centered around its aromatic rings and the positions alpha to the carbonyl groups.
The chemical behavior of this compound hydrochloride encompasses a range of reactions typical for organic compounds. It has the potential to undergo substitution reactions where halogenating agents are used to replace hydrogen atoms with halogen atoms, which would result in halogenated products. smolecule.com
Halogenation Reactions
Halogenation introduces one or more halogen atoms into a molecule and can proceed via different mechanisms depending on the substrate and reagents. scielo.br For aromatic compounds like this compound, electrophilic aromatic substitution is a common pathway. libretexts.org While specific studies on the direct halogenation of this compound are not extensively detailed in publicly available literature, the general principles of electrophilic aromatic halogenation can be applied. The dimethoxy-substituted benzene (B151609) ring is activated towards electrophilic attack, suggesting that reactions with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst could lead to substitution on this ring. The positions ortho and para to the methoxy (B1213986) groups are the most likely sites of substitution.
For instance, the reaction of an aromatic compound with bromine in the presence of a catalyst can introduce a bromine atom to the ring. libretexts.org Similarly, free radical halogenation can occur at allylic or benzylic positions. libretexts.org
Acylation and Alkylation Reactions
Friedel-Crafts acylation and alkylation are fundamental reactions for attaching acyl and alkyl groups, respectively, to aromatic rings. libretexts.org
Acylation: The introduction of an acyl group (R-C=O) onto the aromatic rings of this compound can be achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.combeilstein-journals.org This reaction typically forms a ketone. The resulting acylated product is generally less reactive than the starting material, which helps to prevent multiple substitutions. sigmaaldrich.com
Alkylation: Friedel-Crafts alkylation involves the reaction of an alkyl halide with the aromatic ring in the presence of a Lewis acid. beilstein-journals.org This reaction introduces an alkyl substituent. However, this reaction is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. spectroscopyeurope.com
The following table summarizes potential substitution reactions for the synthesis of this compound derivatives based on general organic chemistry principles, as specific literature on this compound is limited.
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Halogenation | Halogen (e.g., Br₂, Cl₂) / Lewis Acid (e.g., FeBr₃, AlCl₃) | Halogenated this compound derivatives | Substitution would likely occur on the activated dimethoxy-substituted aromatic ring. |
| Acylation | Acyl halide (RCOCl) / Lewis Acid (e.g., AlCl₃) | Acylated this compound derivatives | Introduces a keto group onto the aromatic ring. |
| Alkylation | Alkyl halide (R-X) / Lewis Acid (e.g., AlCl₃) | Alkylated this compound derivatives | Prone to polyalkylation and carbocation rearrangements. |
It is important to note that the synthesis of this compound itself often starts from Ivabradine hydrochloride under mild temperature and specific solvent conditions, such as lower alcohols (e.g., methanol, ethanol) or ethers (e.g., tetrahydrofuran). smolecule.com The formation of derivatives would involve subsequent reaction steps on the isolated this compound molecule.
Advanced Analytical Characterization and Quantification of 2 Oxoivabradine
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic methods are fundamental in separating 2-Oxoivabradine from its parent compound, Ivabradine (B130884), and other related substances. These techniques provide the necessary resolution to accurately profile impurities.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., QDa, PDA)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Ivabradine and its impurities. veeprho.com The coupling of HPLC with advanced detectors like a Photodiode Array (PDA) and a Quadrupole Dalton (QDa) mass detector offers a powerful tool for both quantification and identification. rsc.org
A reversed-phase HPLC method can be developed to separate Ivabradine from its process and degradation impurities. rsc.org The use of a PDA detector allows for the monitoring of absorbances at multiple wavelengths, which is beneficial as Ivabradine absorbs light at 207 nm and 286 nm. researchgate.net This multi-wavelength detection capability helps in distinguishing between co-eluting peaks and assessing peak purity. humanjournals.com
The integration of a QDa detector provides mass information for the separated components, confirming the identity of known impurities like this compound and aiding in the characterization of unknown degradation products. rsc.orgscientificservices.eu This dual-detector approach ensures that process-related impurities are well-separated from each other and from degradation products, with the QDa detector confirming their molecular weights. rsc.org For instance, a method using a Zorbax phenyl column with a gradient of 0.075% trifluoroacetic acid, acetonitrile, and methanol (B129727) has been successfully employed. rsc.org
Table 1: Example HPLC Method Parameters for Ivabradine Impurity Profiling
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) akjournals.com |
| Mobile Phase | A: 28 mM phosphate (B84403) buffer (pH 6.0) akjournals.com B: Acetonitrile/Methanol (59:41, v/v) akjournals.com |
| Gradient | Optimized for separation of all impurities akjournals.com |
| Flow Rate | 1.6 mL/min akjournals.com |
| Detection | PDA at 220 nm akjournals.com and QDa in positive scan mode rsc.org |
| Column Temp. | 34 °C akjournals.com |
Stability-Indicating Method Development for Degradation Product Analysis
The development of a stability-indicating assay method (SIAM) is crucial for understanding the degradation pathways of a drug substance under various stress conditions. researchgate.net Forced degradation studies, as mandated by ICH guidelines, involve subjecting the drug to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netnih.gov
For Ivabradine, studies have shown that it degrades under acidic and basic conditions. researchgate.netnih.gov A validated stability-indicating HPLC method can effectively separate Ivabradine from its degradation products, including this compound. researchgate.net One such method utilized a Phenomenex Luna C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) buffer and acetonitrile. researchgate.net These studies are essential for establishing the degradation profile of the drug and ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants. humanjournals.com The stability of Ivabradine has been assessed under various conditions, revealing its susceptibility to degradation in the presence of increased temperature, acids, bases, oxidizing agents, and light. frontiersin.org
Gas Chromatography for Volatile Impurity Assessment (Contextual for Ivabradine related processes)
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC), particularly Headspace-GC (HS-GC), is employed to assess volatile impurities and residual solvents that may be present from the manufacturing process of Ivabradine. veeprho.comrjptonline.org These solvents are classified based on their toxicity, and their levels in the final drug product are strictly controlled. researchgate.net
A simple and rapid HS-GC method has been developed for the simultaneous estimation of residual solvents like dichloromethane, tetrahydrofuran (B95107), toluene, and xylene in Ivabradine. rjptonline.org The method typically uses a capillary column, such as a DB-624, with nitrogen as the carrier gas. rjptonline.orgresearchgate.net This technique ensures that potentially harmful volatile impurities are below the accepted safety limits. researchgate.net
Spectrometric Approaches for Structural Elucidation and Quantitative Analysis
Spectrometric techniques are indispensable for the structural elucidation of impurities and for providing complementary quantitative data.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) Applications
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS/MS) is a powerful tool for the identification and characterization of degradation products. researchgate.net This technique provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. nih.gov
In the context of Ivabradine, LC-HR-MS/MS has been used to identify and characterize multiple degradation products formed under various stress conditions. researchgate.netnih.gov By comparing the fragmentation patterns of the drug and its degradation products, probable mechanisms for their formation can be proposed. researchgate.netnih.gov For example, a study identified five degradation products (I-1 to I-5) of Ivabradine and elucidated their structures using LC-HR-MS/MS. researchgate.netnih.gov This level of detailed structural information is vital for understanding the complete impurity profile of the drug. The high resolution and accuracy of instruments like the Q-TOF (Quadrupole Time-of-Flight) mass spectrometer enable confident formula assignment and structural elucidation. nih.govshimadzu.com
Table 2: Degradation Products of Ivabradine Identified by LC-HR-MS/MS
| Degradation Product | Stress Condition | Molecular Ion [M+H]⁺ (m/z) |
| H1 | Acid Hydrolysis | 505.25 nih.gov |
| N1 | Alkaline Hydrolysis | - frontiersin.org |
| Ox4 | Oxidation | 293.20 nih.gov |
| UV1 | Photolysis | 279.1725 nih.gov |
| UV4 | Photolysis | - frontiersin.org |
Note: Data compiled from various forced degradation studies. The specific m/z for all compounds were not consistently reported across all sources.
Complementary Spectrophotometric and Spectroscopic Methods
While chromatographic and mass spectrometric methods are primary, spectrophotometric and other spectroscopic techniques serve as valuable complementary tools. UV-Vis spectrophotometry can be used for the quantitative determination of Ivabradine, often in combination with other drugs or in the presence of its degradation products. researchgate.net For instance, a second derivative spectrophotometric method allows for the determination of Ivabradine in the presence of its acid degradate at 290 nm. researchgate.net
Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural information about isolated impurities. IR spectroscopy can identify functional groups present in the molecule, while NMR provides detailed information about the carbon-hydrogen framework, which is essential for unambiguous structure elucidation. shimadzu.comresearchgate.net
Validation of Analytical Methods and Compliance with Regulatory Guidelines (e.g., ICH)
The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For this compound, a significant impurity and metabolite of Ivabradine, robust and validated analytical methods are essential for its accurate quantification in bulk drug substances and pharmaceutical formulations. The validation process is guided by internationally recognized standards, primarily the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. ich.orgfda.goveuropa.eu These guidelines provide a comprehensive framework for demonstrating that an analytical procedure is reliable, reproducible, and accurate for the analysis of impurities like this compound. gmp-compliance.orgqbdgroup.com
The validation of an analytical method for this compound typically involves a systematic evaluation of several performance characteristics to ensure its suitability. These characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of this compound. rsc.orgresearchgate.netcu.edu.eg
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. google.com For this compound, this involves demonstrating that the chromatographic peak corresponding to this compound is well-resolved from the peaks of Ivabradine and other related impurities. rsc.org Stress testing, involving exposure of the drug substance to acid, base, oxidative, thermal, and photolytic conditions, is performed to generate potential degradation products and prove that the method can separate this compound from these degradants. researchgate.netgoogle.com
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship is established by analyzing a series of solutions with known concentrations. The correlation coefficient (r²) is a key indicator of linearity, with values typically expected to be ≥ 0.999. researchgate.net
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of known amounts of the this compound standard spiked into a sample matrix. The acceptance criterion for accuracy is typically a high percentage of recovery. ijapbjournal.comresearchgate.netnih.gov
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The precision is expressed as the relative standard deviation (% RSD) of the results. ijapbjournal.comresearchgate.netnih.gov
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for the analysis of impurities. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The following interactive data tables summarize typical validation parameters and findings for HPLC-based methods used for the quantification of Ivabradine and its impurities, which are applicable to this compound.
Table 1: HPLC Method Validation Parameters for Impurity Quantification
| Parameter | Typical Specification/Finding | Reference |
| Specificity | No interference from blank, placebo, and other impurities at the retention time of the analyte. Peak purity of the analyte peak confirmed by PDA detector. | google.comajpaonline.com |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.netijapbjournal.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.netnih.gov |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | researchgate.netresearchgate.netnih.gov |
| Limit of Detection (LOD) | Typically in the range of 0.05 - 0.1 µg/mL | researchgate.net |
| Limit of Quantitation (LOQ) | Typically in the range of 0.15 - 0.3 µg/mL | researchgate.net |
| Robustness | % RSD ≤ 2.0% after deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). | researchgate.netnih.govajpaonline.com |
Table 2: Illustrative Research Findings on HPLC Method Validation for Ivabradine and its Impurities
| Study Focus | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| Stability-Indicating RP-HPLC Method researchgate.net | 4.2 - 31.6 | ≥ 0.999 | - | Intra-day and Inter-day precision within acceptance criteria. |
| RP-HPLC for Quantification in Tablets ijapbjournal.com | 10 - 50 | > 0.999 | - | Repeatability of injection %RSD was within limits. |
| RP-HPLC for Pharmaceutical Formulation researchgate.net | 30 - 150 | > 0.992 | 100.4% | Repeatability and Intermediate Precision %RSD < 2%. |
| RP-HPLC for Estimation in Tablets nih.gov | 30 - 210 | 0.9998 | 99.00% and 98.55% | Intra-day and Inter-day precision %RSD < 2%. |
These tables demonstrate that the analytical methods developed for Ivabradine and its impurities, including by extension this compound, are validated in accordance with ICH guidelines to ensure they are specific, linear, accurate, precise, and robust. This rigorous validation process is fundamental to guaranteeing the quality and safety of the final pharmaceutical product by enabling the reliable monitoring and control of impurities.
Mechanistic Biological Investigations of 2 Oxoivabradine Activity
Modulation of Cardiac Ion Channel Function
The primary mechanism of action for Ivabradine (B130884) and its related compounds involves the modulation of ion channels crucial to cardiac rhythm. drugbank.compatsnap.com Research indicates that 2-Oxoivabradine shares this characteristic, targeting the same fundamental channels responsible for pacemaking activity in the heart. smolecule.com
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are the molecular components of the native "funny" (f-channels) in the sinoatrial node (SAN), the heart's natural pacemaker. nih.govnih.gov These channels are unique in that they activate upon membrane hyperpolarization, a feature critical for initiating the diastolic depolarization that drives rhythmic heartbeats. wikipedia.orgpatsnap.com Of the four known isoforms, HCN4 is the most prevalent in the SAN. nih.gov
The parent compound, Ivabradine, is known to bind directly to HCN channels from the intracellular side, disrupting the flow of the I_f ion current and thereby slowing the pacemaker firing rate. drugbank.comnih.gov Studies indicate that this compound also exerts its primary biological effect on these hyperpolarization-activated cyclic nucleotide-gated (HCN) channels located in cardiac tissues. smolecule.com This interaction is foundational to its pharmacological activity.
The "funny" current, or I_f, is a mixed sodium-potassium inward current that controls the rate of spontaneous activity in sinoatrial myocytes. nih.govwikipedia.org By modulating the slope of diastolic depolarization, this current is a key determinant of heart rate. nih.gov Agents that specifically inhibit the I_f current can therefore lower heart rate without the negative inotropic effects (reduced contractility) associated with other rate-lowering drugs like beta-blockers or calcium channel antagonists. nih.gov
Ivabradine is recognized as a specific and selective inhibitor of the I_f pacemaker current. nih.govijbio.com Research confirms that this compound also selectively inhibits the "funny" current (I_f) within the sinoatrial node. smolecule.com This selective action underscores its role as a heart rate-modulating agent. smolecule.com While it is identified as a minor metabolite whose efficacy is less studied than the primary active metabolites, its targeted action on the I_f current is a key aspect of its biological profile.
Table 1: Comparative Ion Channel Interactions
| Compound | Primary Target | Mechanism of Action | Key Effect |
|---|---|---|---|
| Ivabradine | Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels drugbank.comnih.gov | Selective inhibition of the Funny Current (I_f) by binding to the channel pore. drugbank.comnih.gov | Slows the rate of diastolic depolarization in the sinoatrial node. nih.gov |
| This compound | Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels smolecule.com | Selective inhibition of the Funny Current (I_f). smolecule.com | Contributes to the reduction of heart rate. smolecule.com |
Elucidation of Intracellular Biochemical Signaling Pathway Interactions
Beyond direct ion channel modulation, the broader effects of pharmaceutical compounds can involve interactions with complex intracellular signaling cascades that regulate fundamental cellular processes.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell cycle, proliferation, growth, and survival. oncotarget.comwikipedia.org This pathway is a convergence point for numerous growth stimuli and, when activated, propagates signals through various downstream effectors, including the p70S6K protein, to control protein synthesis and other key cellular functions. nih.gov Dysregulation of this pathway is implicated in various diseases. mdpi.comnih.gov
Intriguingly, research into the biological activity of this compound has revealed that the compound influences various biochemical pathways, including the PI3K/AKT/mTOR/p70S6K signaling pathway. smolecule.com This finding suggests that the effects of this compound may extend beyond simple ion channel blockade, potentially involving the modulation of fundamental cellular processes related to growth and metabolism. The specific nature and consequences of this pathway engagement remain an area for further detailed investigation.
Preclinical Exploration of Related Pharmacological Activities
Understanding the functional consequences of a compound's mechanistic actions requires preclinical assessment, often in comparison to the parent drug.
Ivabradine is a well-established "pure" heart rate-lowering agent, meaning it reduces heart rate without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure. drugbank.comnih.gov Preclinical and clinical studies have consistently demonstrated that Ivabradine effectively reduces resting and exercise heart rates. nih.gov Its heart rate-lowering effect is directly proportional to the inhibition of the I_f current. nih.gov
Table 2: Comparative Heart Rate Modulatory Profile
| Compound | Primary Mechanism | Reported Heart Rate Effect | Metabolic Status |
|---|---|---|---|
| Ivabradine | Specific I_f channel inhibition. nih.gov | Dose-dependent reduction in heart rate. nih.gov | Parent drug. |
| This compound | Specific I_f channel inhibition. smolecule.com | Results in a significant reduction in heart rate. smolecule.com | Minor metabolite of Ivabradine. |
Role in Neuropathic Pain Mechanisms via HCN Channel Interaction
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability and have emerged as significant targets in the study of neuropathic pain. mdpi.comnih.gov These channels, particularly the HCN1 and HCN2 isoforms, are expressed in the central and peripheral nervous systems, including in nociceptive (pain-sensing) sensory neurons. nih.govnih.gov In pathological pain states, such as those arising from nerve injury, the expression and activity of HCN channels can be enhanced, contributing to the hyperexcitability of neurons that underlies chronic neuropathic pain. mdpi.comnih.gov
Ivabradine is a potent, use-dependent blocker of all HCN channel isoforms. nih.govmedchemexpress.com Its interaction with these channels is central to its analgesic effects observed in preclinical models of neuropathic pain.
Detailed Research Findings:
Inhibition of HCN Channels in Nociceptive Neurons: Research has demonstrated that Ivabradine acts as a use-dependent blocker of native HCN channels in small sensory neurons, which are predominantly nociceptors. nih.gov By blocking the inward current (termed Ih) carried by these channels, Ivabradine suppresses the spontaneous and repetitive firing of action potentials that is induced by elevated intracellular cyclic AMP (cAMP), a common feature in inflammatory and neuropathic pain states. mdpi.comnih.gov This action effectively dampens the hyperexcitability of pain-sensing neurons.
Efficacy in Neuropathic Pain Models: In animal models of neuropathic pain, including those induced by nerve injury and chemotherapy, Ivabradine has demonstrated rapid and effective analgesia. nih.gov Studies have shown its analgesic efficacy to be comparable to that of gabapentin, a standard treatment for neuropathic pain. nih.govresearchgate.net The analgesic effect is attributed to the blockade of HCN-dependent repetitive firing in peripheral nociceptive neurons. nih.gov
Peripheral Restriction and Mechanism: An important aspect of Ivabradine's mechanism is its peripheral restriction. It is a substrate for the P-glycoprotein (PgP) multidrug transporter in the blood-brain barrier, which limits its entry into the central nervous system. nih.gov This suggests that its analgesic effects in neuropathic pain are primarily due to its action on HCN channels in peripheral sensory neurons. nih.gov Furthermore, studies have indicated that Ivabradine does not have significant off-target effects on other major ion channels like Na, Ca, and K channels at therapeutic concentrations. nih.gov
Role of Specific HCN Isoforms: The HCN2 isoform, in particular, has been identified as playing a critical role in neuropathic pain. researchgate.net It is expressed in nociceptors, and its activity is modulated by cAMP. europa.eu While Ivabradine is a non-selective HCN channel blocker, its action on HCN2 is considered a key component of its pain-relieving effects. nih.govresearchgate.net The development of isoform-selective HCN2 blockers is an area of interest for creating targeted pain therapies with potentially fewer side effects, such as the visual disturbances (phosphenes) associated with HCN1 blockade in the retina. mdpi.com
Translational Evidence: A proof-of-concept, open-label study in human patients with chronic peripheral neuropathic pain showed a significant correlation between the dose of Ivabradine and a reduction in pain scores. researchgate.net Patients with painful diabetic neuropathy responded particularly well. researchgate.net This preliminary study suggests that the analgesic potential of HCN channel blockade with Ivabradine could be translated from animal models to human patients. researchgate.net
The table below summarizes key findings from research on Ivabradine's interaction with HCN channels in the context of neuropathic pain.
| Research Area | Finding | Implication for Neuropathic Pain | Reference(s) |
| HCN Channel Blockade | Ivabradine is a use-dependent, non-selective blocker of HCN channels in sensory neurons. | Reduces neuronal hyperexcitability and repetitive firing, which are hallmarks of neuropathic pain. | nih.gov, mdpi.com |
| Pain Model Efficacy | Shows rapid and effective analgesia in nerve injury and chemotherapy-induced neuropathy models, comparable to gabapentin. | Provides strong preclinical evidence for its potential as a neuropathic pain therapeutic. | nih.gov, researchgate.net |
| Peripheral Action | Action is likely restricted to peripheral sensory neurons due to being a substrate for the P-glycoprotein transporter. | Suggests a mechanism that could minimize central nervous system side effects. | nih.gov |
| HCN Isoform Specificity | HCN2 is a key isoform in nociceptors implicated in neuropathic pain. | Targeting HCN2 specifically could be a future strategy for developing more selective analgesics. | mdpi.com, researchgate.net |
| Human Studies | An exploratory human trial showed a dose-dependent reduction in pain scores in patients with chronic peripheral neuropathic pain. | Indicates that the analgesic effects observed in animals may be translatable to humans. | researchgate.net, |
Metabolic Processing and Intermediary Metabolism of 2 Oxoivabradine
Investigation of Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4)
The cytochrome P450 (CYP) superfamily of enzymes is paramount in the metabolism of most drugs. nih.gov These enzymes, located primarily in the liver and intestines, catalyze Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble and easier to excrete. nih.govfda.gov
Research and regulatory filings consistently show that ivabradine (B130884) is extensively metabolized almost exclusively by the CYP3A4 isoenzyme. nih.govfda.goveuropa.eu This oxidative process is responsible for converting ivabradine into its various metabolites. nih.govdrugbank.com The formation of 2-Oxoivabradine, an oxidized derivative, is a direct result of this CYP3A4-mediated activity. The primary active metabolite of ivabradine, N-desmethylivabradine, is also a substrate for and is further metabolized by CYP3A4. nih.goveuropa.eunih.gov
The heavy reliance on a single enzyme, CYP3A4, means that substances that inhibit or induce this enzyme can significantly alter the plasma concentrations of ivabradine and its metabolites. europa.eueuropa.eu Potent inhibitors of CYP3A4 can lead to substantially increased plasma levels of ivabradine, while inducers can decrease its exposure. nih.goveuropa.eu
Table 1: Key Human Cytochrome P450 Enzymes in Drug Metabolism This table provides an overview of the major CYP enzymes and their significance in the biotransformation of therapeutic agents.
Identification of this compound’s Metabolic Fate and Products
Ivabradine's biotransformation results in numerous metabolites, with the N-desmethylated derivative (S-18982) being the major active one, circulating at concentrations approximately 40% that of the parent compound. fda.govebmconsult.com this compound is another identified product of the initial oxidative metabolism of ivabradine. openaccessjournals.com The metabolites are ultimately excreted to a similar degree in both feces and urine, with about 4% of the original oral dose of ivabradine being excreted unchanged in the urine. europa.eueuropa.eu
The specific subsequent metabolic fate of this compound itself is not extensively detailed in current literature. However, the metabolic pathways of other 2-oxo acids (also known as alpha-keto acids) provide a strong theoretical basis for its potential biotransformation. nih.gov Studies on the degradation of branched-chain 2-oxo acids show they can be further metabolized into corresponding fatty acids and hydroxylated fatty acids. nih.gov For instance, incubation of muscle homogenates with certain 2-oxo acids leads to the production of isobutyrate, 3-hydroxyisobutyrate, and their carnitine esters. nih.gov This suggests that this compound, once formed, could undergo further oxidative degradation or conjugation (a Phase II reaction) to facilitate its final elimination from the body. mdpi.com
Table 2: Known and Major Metabolites of Ivabradine This table lists the key derivatives formed from the biotransformation of the parent compound Ivabradine.
Interplay with Broader Cellular Metabolic Networks and Pathways
The metabolism of any xenobiotic is intrinsically linked to the cell's primary metabolic networks. The formation of this compound via CYP3A4 is an energy-dependent process that requires redox partners, linking it to the cell's energy status. nih.gov Specifically, CYP-mediated oxidation reactions consume NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), a key product of the pentose (B10789219) phosphate (B84403) pathway. This draws upon the central carbon metabolism that originates with glucose.
As a 2-oxo acid, this compound belongs to a class of compounds that are fundamental intermediates in core metabolic processes. kegg.jpresearchgate.net Key metabolic players like pyruvate, oxaloacetate, and 2-oxoglutarate are all 2-oxo acids and are central nodes in glycolysis and the citric acid (Krebs) cycle. researchgate.net While this compound is a complex xenobiotic, its keto-acid functional group makes it chemically similar to these endogenous metabolites.
Theoretically, the carbon skeleton of a compound like this compound, following potential further degradation, could enter central metabolic pathways. For example, the degradation of some endogenous 2-oxo acids can yield products like acetyl-CoA, which can then enter the citric acid cycle for complete oxidation to CO2 or be used for biosynthesis. kegg.jp While the direct entry of a complex xenobiotic metabolite into these core cycles is unlikely without significant breakdown, its processing relies on the same enzymatic machinery and cofactors (like L-carnitine for transport and processing of acyl groups) that govern cellular intermediary metabolism. nih.gov
Structure Activity Relationship Sar and Molecular Design Principles
Identification of Structural Determinants Governing Biological Activity and Impurity Profile
2-Oxoivabradine is structurally distinct from Ivabradine (B130884) primarily by the presence of an additional ketone group on the benzazepine ring, rendering it a dione (B5365651). This modification significantly alters the electronic and steric properties of the molecule, which in turn influences its biological activity and its propensity to be formed as an impurity.
The formation of this compound is often a result of oxidative stress during the synthesis or storage of Ivabradine. Forced degradation studies have shown that Ivabradine degrades under acidic, basic, oxidative, and photolytic conditions, leading to the formation of various impurities, including oxidized derivatives. google.combohrium.com The presence of the lactam ring in Ivabradine's structure is a key factor in its degradation pathway.
In silico studies have been conducted to predict the pharmacological and toxicological properties of Ivabradine's degradation products. These studies suggest that some of these impurities, likely including structures analogous to this compound, may retain some affinity for the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, the primary target of Ivabradine. google.combohrium.com The predicted activity of these impurities on HCN4 channels, the isoform prevalent in the sinoatrial node, indicates that even small structural changes can impact biological function. google.combohrium.com
The key structural features of this compound that are critical to its profile include:
The Dione Moiety: The introduction of a second carbonyl group on the benzazepine ring is the most significant structural change from Ivabradine. This modification can affect the molecule's interaction with the HCN channel's binding pocket.
The Tertiary Amine Side Chain: This chain is crucial for the interaction of Ivabradine with the HCN channel, and its presence in this compound suggests a similar mode of interaction may be possible, albeit with potentially altered affinity.
Comparative Analysis of this compound with Parent Compound (Ivabradine) and Analogs
A comparative analysis of this compound with Ivabradine reveals key differences in their chemical structures and predicted biological activities.
| Feature | Ivabradine | This compound |
| IUPAC Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | (S)-3-(3-(((4,5-dimethoxy-1,2-dihydrocyclobutabenzen-1-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepine-1,2(3H)-dione |
| Molecular Formula | C₂₇H₃₆N₂O₅ | C₂₇H₃₄N₂O₆ |
| Key Functional Group Difference | Contains a single ketone (oxo) group on the benzazepine ring. | Contains a dione (two ketone groups) on the benzazepine ring. |
| Predicted HCN4 Channel Inhibition | High | Predicted to be lower than Ivabradine, but potentially still active. |
The data in the table is compiled from various sources providing chemical information and in silico predictions. google.combohrium.comveeprho.comnih.govclearsynth.comveeprho.como2hdiscovery.covenkatasailifesciences.com
The oxidation of the lactam in Ivabradine to a dione in this compound is expected to decrease its basicity and alter its hydrogen bonding capabilities, which could lead to a weaker interaction with the HCN4 channel. In silico predictions on oxidative degradation products of Ivabradine, which are structurally analogous to this compound, support this hypothesis, showing a lower probability of HCN4 channel inhibition compared to the parent drug. google.combohrium.com
Computational Approaches in Structure-Activity Studies
Computational chemistry plays a vital role in understanding the SAR of compounds like this compound, for which extensive experimental data may be lacking.
While specific QSAR models for this compound are not extensively reported in the literature, the principles of QSAR can be applied to understand how the structural modification from Ivabradine to this compound affects its activity. A QSAR model for HCN channel blockers would typically include descriptors related to:
Lipophilicity (logP): Important for membrane permeability and reaching the intracellular binding site.
Electronic Properties: Such as the distribution of charges and the energy of molecular orbitals, which are significantly altered by the introduction of the second carbonyl group.
Steric Parameters: Describing the size and shape of the molecule, which must be complementary to the binding site.
Based on the in silico data from forced degradation studies of Ivabradine, a hypothetical QSAR model would likely predict a decrease in HCN4 channel inhibitory activity for this compound compared to Ivabradine due to the altered electronic and steric profile of the benzazepine ring. google.combohrium.com
Molecular docking and dynamics simulations are powerful tools to visualize and analyze the interaction of ligands with their target receptors at an atomic level. For Ivabradine, these studies have identified key residues within the pore of the HCN4 channel that are crucial for its binding and inhibitory activity. unimi.itnih.govnanoinnovation2024.eusmolecule.com
While specific molecular docking and dynamics simulations for this compound are not widely published, we can extrapolate from the studies on Ivabradine. A docking study of this compound into the HCN4 channel would likely show:
Altered interactions of the benzazepine dione ring with the surrounding amino acid residues compared to the lactam ring of Ivabradine. The additional oxygen atom could introduce new hydrogen bonding possibilities or steric clashes, potentially leading to a different binding affinity.
Molecular dynamics simulations could further elucidate the stability of the this compound-HCN4 complex and how the conformational dynamics of the channel are affected by the binding of the oxidized impurity.
Rational Design Strategies for Modulating Impurity Formation or Bioactivity
Understanding the formation pathways of this compound is key to developing rational design strategies to minimize its presence as an impurity. Since it is primarily an oxidative degradation product, strategies should focus on preventing oxidation during synthesis and storage.
Strategies to Minimize Impurity Formation:
Control of Reaction Conditions: The synthesis of Ivabradine should be carried out under conditions that minimize oxidative stress. This includes the use of inert atmospheres (e.g., nitrogen or argon) and the careful selection of reagents and solvents that are less prone to generating reactive oxygen species.
Use of Antioxidants: The inclusion of antioxidants in the formulation of Ivabradine can help to prevent its oxidative degradation during storage. googleapis.com
Purification Techniques: Developing robust purification methods, such as chromatography or crystallization, is essential to effectively remove this compound and other impurities from the final drug product.
Structural Modification of the Parent Drug: While not a strategy to reduce the impurity in the current drug, future drug design could explore modifications to the Ivabradine scaffold that make it less susceptible to oxidation at the benzazepine ring without compromising its therapeutic activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
